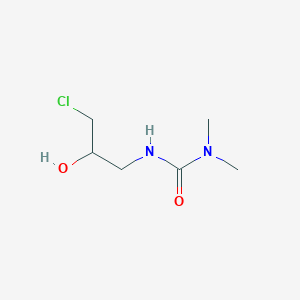

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

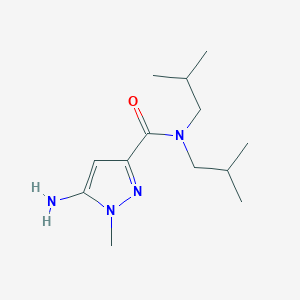

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea is a chemical compound with a unique structure that includes a chloroalkyl group and a hydroxyl group attached to a urea backbone

Mecanismo De Acción

Target of Action

The primary target of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea is cellulose-based materials such as cotton and viscose rayon . The compound acts as a cationizing agent, modifying the cellulose fibers to decrease their electrostatic repulsion with anionic dyes .

Mode of Action

The compound interacts with its targets by modifying the cellulose fibers. This modification is achieved through a process known as cationization, which involves the addition of positive charges to the cellulose fibers . This decreases the electrostatic repulsion between the negatively charged cellulose fibers and anionic dyes, enabling dyeing without the need for electrolytes .

Biochemical Pathways

The compound affects the dyeing process of cellulose fibers. By decreasing the electrostatic repulsion between the fibers and anionic dyes, it enhances the dye-uptake of the fibers . This leads to improved color yield values and fastness properties such as washing, light, perspiration, and rubbing .

Pharmacokinetics

Given its use in textile dyeing, it is likely that the compound’s bioavailability is influenced by factors such as the concentration used, the temperature of the dye bath, and the duration of the dyeing process .

Result of Action

The action of this compound results in improved dyeing properties of cellulose fibers. The modified fibers exhibit significant color yield values and improved fastness properties . This allows for the use of acid dyes, which are typically used for polyamide fibers, in the dyeing of cellulosic fibers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature and pH of the dye bath can affect the efficiency of the cationization process . Additionally, the compound’s action contributes to a more sustainable dyeing process by reducing the need for electrolytes, thereby decreasing the environmental impact of dyeing wastewater .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea typically involves the reaction of 3-chloro-2-hydroxypropylamine with dimethylurea under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as quaternary ammonium salts can enhance the reaction rate and selectivity. The product is then purified through distillation or crystallization to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction to form amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted ureas or thioureas.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Aplicaciones Científicas De Investigación

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and resins with specific properties.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-2-hydroxypropyl methacrylate: Similar in structure but used primarily in polymer chemistry.

3-Chloro-2-hydroxypropyl trimethylammonium chloride: Used in textile and paper industries for its cationic properties.

Propiedades

IUPAC Name |

3-(3-chloro-2-hydroxypropyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O2/c1-9(2)6(11)8-4-5(10)3-7/h5,10H,3-4H2,1-2H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBMPAQNIGCHFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC(CCl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-methylbutyl)-2-{[(4-methylphenyl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2845930.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2845932.png)

![N-(4-chlorophenyl)-2-{[5-(3,5-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2845939.png)

![1-(3,4-Dimethoxyphenyl)-2-((7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2845943.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2845946.png)